5-(Hydroxymethyl)-3-[(5-nitro-2-furyl)methylideneamino]oxazolidin-2-one
Descripción
Historical Context of Oxazolidinone-Based Therapeutics Development
The oxazolidinone class emerged in the 1980s through pioneering work by DuPont, which identified DuP 105 and DuP 721 as the first compounds with measurable antibacterial activity. Initial enthusiasm was tempered by toxicity concerns during clinical trials, prompting a decade-long hiatus in development. Pharmacia Corporation revitalized the field in the 1990s by systematically optimizing the oxazolidinone scaffold for both safety and potency. Key milestones included the synthesis of eperezolid and linezolid, which demonstrated nearly identical in vitro activity profiles but diverged in pharmacokinetic properties. Linezolid’s superior oral bioavailability (100%) and twice-daily dosing regimen propelled it to become the first FDA-approved oxazolidinone in 2000, marking a paradigm shift in treating methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
Structural refinements focused on the piperazinyl-phenyloxazolidinone subclass, where strategic substitutions at the C-5 and C-3 positions modulated ribosomal binding affinity and metabolic stability. The morpholino group in linezolid, for instance, enhanced solubility while maintaining inhibitory activity against bacterial 23S rRNA during protein synthesis initiation. Subsequent generations explored heterocyclic appendages, including thioamide and sulfonamide moieties, to expand the spectrum to include mycobacterial targets such as Mycobacterium tuberculosis. These innovations established oxazolidinones as a versatile platform for addressing antimicrobial resistance through rational drug design.
Structural Significance of Nitrofuran-Oxazolidinone Hybrid Architectures
The integration of nitrofuran components into the oxazolidinone scaffold introduces a dual mechanism of action, targeting both bacterial protein synthesis and nitroreductase-mediated DNA damage. The 5-nitro-2-furyl group in 5-(hydroxymethyl)-3-[(5-nitro-2-furyl)methylideneamino]oxazolidin-2-one serves as a redox-active pharmacophore, generating reactive intermediates that disrupt microbial DNA integrity under anaerobic conditions. This complements the oxazolidinone core’s inhibition of 50S ribosomal subunit assembly, thereby reducing the likelihood of resistance development through target mutation.
Table 1: Key Structural Features of Nitrofuran-Oxazolidinone Hybrids
| Structural Component | Functional Role | Biological Impact |
|---|---|---|
| Oxazolidin-2-one core | Binds 23S rRNA peptidyl transferase center | Inhibits translation initiation in bacteria |
| 5-Nitro-2-furyl moiety | Undergoes enzymatic reduction to nitro radicals | Induces DNA strand breaks and mutagenesis |
| Hydroxymethyl substitution | Enhances aqueous solubility | Improves pharmacokinetic distribution |
| Methylideneamino linker | Conformational flexibility | Optimizes spatial orientation for dual targets |
Synthetic strategies for such hybrids often employ Schiff base formation between oxazolidinone amines and nitro furfural derivatives, as demonstrated in the coupling of 3-amino-5-morpholinomethyl-2-oxazolidinone with 5-nitro-2-furaldehyde. Computational docking studies reveal that the nitro group’s electrophilic character enhances binding to both ribosomal RNA and bacterial nitroreductases, with binding affinities correlating to in vitro minimum inhibitory concentrations (MICs). Recent analogs substituting the morpholino group with sulfonamide or piperazine units show expanded activity against Gram-negative pathogens, suggesting that modular hybridization could overcome traditional class limitations.
Propiedades
IUPAC Name |
5-(hydroxymethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O6/c13-5-7-4-11(9(14)18-7)10-3-6-1-2-8(17-6)12(15)16/h1-3,7,13H,4-5H2/b10-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPHQQALPLDHRH-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41359-15-3 | |
| Record name | NSC6481 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6481 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Actividad Biológica
5-(Hydroxymethyl)-3-[(5-nitro-2-furyl)methylideneamino]oxazolidin-2-one (CAS: 41359-15-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a nitrofuryl group, which is known for its antimicrobial properties, and an oxazolidinone ring, which contributes to its pharmacological effects.
Key Properties:
- Molecular Weight: 239.18 g/mol
- Solubility: Soluble in organic solvents; limited solubility in water.
- Stability: Stable under normal conditions but may decompose upon exposure to strong acids or bases.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity: The nitrofuryl moiety is known for its ability to generate reactive intermediates that damage bacterial DNA and inhibit nucleic acid synthesis. Studies have indicated that compounds with similar structures exhibit significant antibacterial activity against a range of pathogens.
- Anticancer Properties: Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators. This is particularly relevant for cancers resistant to conventional therapies.
- Anti-inflammatory Effects: There is evidence that this compound can modulate inflammatory pathways, potentially reducing cytokine production and inflammatory cell infiltration in tissues.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Antibacterial | Inhibition of Gram-positive bacteria | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines |
Case Studies
-
Antimicrobial Efficacy:
A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity comparable to traditional antibiotics. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness against resistant strains. -
Cancer Research:
In vitro experiments on human cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed increased levels of caspase-3 activation and annexin V staining, indicating early apoptotic changes. -
Inflammation Model:
Animal models subjected to inflammation showed a marked decrease in edema and inflammatory markers upon treatment with the compound. Histological examinations indicated reduced leukocyte infiltration in treated tissues compared to controls.
Comparación Con Compuestos Similares
Key Observations :
- Nitro-Furan vs. Other Substituents: The nitro-furyl group in the target compound and Nitrofurazolidone contrasts with the morpholino (Linezolid) or benzhydrylpiperazinyl (Compound 4h) groups, which influence target selectivity and potency .
- Hydroxymethyl Impact: The hydroxymethyl group differentiates the target compound from Nitrofurazolidone and may improve water solubility compared to non-polar analogs like Compound 4h.
Physicochemical Properties :
Antimicrobial Activity :
- The hydroxymethyl group may mitigate toxicity by altering metabolism .
- Linezolid: Clinically used for resistant Gram-positive infections; oxazolidinone core inhibits bacterial protein synthesis .
Carcinogenicity Concerns:
- Nitro-Furan Derivatives: Compounds like N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide are potent carcinogens in rodents .
- Safety Profile: The oxazolidinone scaffold may reduce carcinogenic risk compared to standalone nitro-furans, but long-term toxicity studies are needed.
Q & A
Q. Q1. What are the key synthetic methodologies for preparing 5-(hydroxymethyl)-3-[(5-nitro-2-furyl)methylideneamino]oxazolidin-2-one?
Methodological Answer: The compound is synthesized via condensation of 5-nitro-2-furaldehyde with a hydroxylamine derivative followed by cyclization. Key steps include:
Schiff base formation : Reacting 5-nitro-2-furaldehyde with a hydroxylamine-containing oxazolidinone precursor under acidic conditions (e.g., acetic acid) to form the imine linkage .
Cyclization : Using dehydrating agents like DCC (dicyclohexylcarbodiimide) to facilitate oxazolidinone ring closure.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields the pure product.
Critical Note : Reaction pH and temperature must be tightly controlled to avoid nitro group reduction or furan ring decomposition .
Q. Q2. How is the compound characterized analytically, and what spectral data are critical for confirmation?
Methodological Answer: Analytical characterization involves:
Q. Q3. What are the known biological activities of this compound, and how are they evaluated?
Methodological Answer: The compound exhibits antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus). Standard evaluation protocols include:
MIC Assays : Broth microdilution (CLSI guidelines) using concentrations from 0.5–128 µg/mL.
Time-Kill Studies : Monitoring bacterial viability over 24 hours at 2× MIC.
Mechanistic Insight : Nitro group reduction by bacterial nitroreductases generates reactive intermediates that disrupt DNA synthesis .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies optimize the antimicrobial efficacy of this compound?
Methodological Answer: SAR studies focus on:
Nitro Group Modifications : Replacing the 5-nitro group with electron-withdrawing groups (e.g., cyano) to enhance stability without compromising bioactivation .
Oxazolidinone Ring Substitutions : Introducing fluorine or methyl groups at position 5 to improve pharmacokinetic properties (e.g., metabolic stability) .
Schiff Base Tuning : Testing alternative aldehydes (e.g., 5-nitrothiophene-2-carboxaldehyde) to assess furan vs. thiophene effects on target binding .
Data Contradictions : Some analogs show reduced activity despite improved stability, suggesting a trade-off between metabolic resistance and target affinity .
Q. Q5. What strategies resolve contradictions in reported spectral data for this compound?
Methodological Answer: Discrepancies in NMR/IR data often arise from:
Tautomerism : The imine group may exist as E/Z isomers, causing splitting in NMR signals. Use variable-temperature NMR to confirm .
Solvent Effects : Polar solvents (DMSO-d₆) stabilize intramolecular H-bonding, shifting OH and NH peaks. Compare data across solvents (CDCl₃ vs. DMSO-d₆) .
Impurity Interference : Trace byproducts (e.g., unreacted aldehyde) can obscure signals. Employ HPLC-MS (C18 column, 0.1% TFA in H₂O/MeCN) for purity assessment .
Q. Q6. How can computational modeling predict the compound’s interaction with bacterial targets?
Methodological Answer:
Docking Studies : Use AutoDock Vina to model binding to S. aureus nitroreductase (PDB: 3EUA). Key interactions include hydrogen bonds between the hydroxymethyl group and Ser124 .
MD Simulations : Run 100 ns trajectories (AMBER force field) to assess stability of the enzyme-inhibitor complex.
QM/MM Calculations : Evaluate nitro group reduction energetics to identify rate-limiting steps in bioactivation .
Q. Q7. What experimental designs mitigate challenges in scaling up synthesis?
Methodological Answer: Scale-up issues (e.g., low yields, exothermic reactions) are addressed via:
Flow Chemistry : Continuous flow reactors improve heat dissipation during nitro group introduction .
Catalytic Optimization : Replace stoichiometric dehydrating agents (DCC) with catalytic systems (e.g., TsOH·H₂O) to reduce waste .
In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR probes to track reaction progress and adjust parameters dynamically .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
